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Compound of Interest

Compound Name: Stachartin C

Cat. No.: B1163457 Get Quote

Introduction

Casticin is a polymethoxyflavone, a type of flavonoid compound, that has been isolated from

various plants, most notably from the fruit of Vitex species. Traditionally used in Chinese

medicine for its anti-inflammatory properties, recent scientific research has highlighted its

potential as an anticancer agent.[1] Casticin has been shown to exhibit anti-proliferative, pro-

apoptotic, and anti-metastatic effects across a range of cancer cell lines, making it a compound

of significant interest for cancer therapy and drug development.[1][2]

Mechanism of Action

Casticin exerts its anticancer effects through a multi-targeted approach, influencing several key

signaling pathways that are often dysregulated in cancer. The primary mechanisms include the

induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of

metastasis.[1]

Induction of Apoptosis: Casticin is a potent inducer of apoptosis in various cancer cells,

including cervical, colorectal, and breast cancer.[3] This is often mediated through the

generation of reactive oxygen species (ROS), which leads to the sustained activation of the

c-Jun N-terminal kinase (JNK) signaling pathway. It also affects key apoptosis-regulating

proteins, such as the Bcl-2 family, leading to an increase in pro-apoptotic signals.

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, typically at the

G2/M phase, thereby preventing cancer cells from dividing and proliferating.
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Inhibition of Key Signaling Pathways: Casticin has been observed to inhibit critical cell

survival pathways, including the PI3K/Akt signaling cascade. By downregulating the

phosphorylation of key proteins in this pathway, it can suppress tumor growth. Furthermore,

it has been shown to modulate the expression of Forkhead box protein M1 (FOXM1), a

transcription factor involved in cell proliferation.

Applications in Cancer Research

Casticin has demonstrated efficacy against a variety of cancer types in preclinical studies:

Cervical Cancer: In HeLa, CasKi, and SiHa cell lines, casticin induces apoptosis through a

mechanism dependent on ROS generation and sustained JNK activation. Notably, it did not

show similar apoptotic effects in normal human peripheral blood mononuclear cells,

suggesting a degree of selectivity for cancer cells.

Colorectal Cancer: Studies on DLD-1 and HCT116 colorectal cancer cells revealed that

casticin potently inhibits cell viability and colony-forming efficiency. It was found to trigger the

extrinsic apoptosis pathway and impact the survival protein Bcl-2.

Breast Cancer: In MCF-7 and MDA-MB-231 breast cancer cells, casticin induces apoptosis

by activating FOXO3a, which in turn inhibits the downstream target FOXM1. Its effectiveness

in the triple-negative MDA-MB-231 cell line is particularly noteworthy, as this cancer subtype

is known for being aggressive and difficult to treat.

Acute Myeloid Leukemia (AML): Casticin has been shown to inhibit AML growth by

upregulating the expression of the onco-suppressive miR-338-3p, which subsequently leads

to the inactivation of the PI3K/Akt pathway.

Quantitative Data Summary
The following table summarizes the inhibitory effects of Casticin on various cancer cell lines.

(Note: Specific IC50 values can vary between studies and experimental conditions).
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Cancer Type Cell Line Key Effect
Reported IC50
/
Concentration

Reference

Colorectal

Cancer
DLD-1

Inhibition of

Viability

Potent Inhibition

(Specific IC50

not stated)

Colorectal

Cancer
HCT116

Inhibition of

Viability

Potent Inhibition

(Specific IC50

not stated)

Cervical Cancer HeLa
Induction of

Apoptosis

Effective

concentrations

mentioned in

study

Cervical Cancer CasKi
Induction of

Apoptosis

Effective

concentrations

mentioned in

study

Cervical Cancer SiHa
Induction of

Apoptosis

Effective

concentrations

mentioned in

study

Breast Cancer MCF-7
Induction of

Apoptosis

Effective

concentrations

mentioned in

study

Breast Cancer MDA-MB-231
Induction of

Apoptosis

Effective

concentrations

mentioned in

study

Signaling Pathways & Visualizations
Casticin-Induced Apoptosis via ROS-JNK Pathway
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Casticin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This

oxidative stress triggers the sustained activation (phosphorylation) of JNK, a key protein in a

stress-response pathway. Activated JNK then promotes the expression of pro-apoptotic

proteins like c-Jun, ultimately leading to programmed cell death.
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Cellular Response to Casticin
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Casticin-induced apoptosis via the ROS/JNK signaling pathway.
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Inhibition of PI3K/Akt Pathway by Casticin
In certain cancers, such as Acute Myeloid Leukemia, Casticin upregulates microRNAs (like

miR-338-3p) that target and inhibit components of the PI3K/Akt signaling pathway. This

pathway is crucial for cell survival and proliferation. By inhibiting the phosphorylation of PI3K

and Akt, Casticin effectively halts this pro-survival signaling, leading to growth arrest and

apoptosis.
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Casticin's Effect on PI3K/Akt Pathway
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Inhibition of the PI3K/Akt survival pathway by Casticin.
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Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of Casticin on

cancer cells.

Workflow Diagram:

General workflow for determining Casticin cytotoxicity via MTT assay.

Methodology:

Cell Seeding: Seed cancer cells (e.g., HeLa, DLD-1) in a 96-well plate at a density of 5,000-

10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

Treatment: Prepare stock solutions of Casticin in DMSO. Dilute the stock solution with a

complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100

µM). Remove the old medium from the cells and add 100 µL of the Casticin-containing

medium to the respective wells. Include a vehicle control (DMSO only).

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow

MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Plot the results to determine the IC50 value (the concentration of Casticin that inhibits 50%

of cell growth).

Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by Casticin.
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Methodology:

Cell Culture and Treatment: Plate cells (e.g., 2 x 10^5 cells/well) in a 6-well plate. After 24

hours, treat the cells with Casticin at a predetermined effective concentration (e.g., its IC50

value) for 24-48 hours.

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

Wash the cell pellet with cold PBS.

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-

conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow

cytometer.

Annexin V-negative / PI-negative: Live cells

Annexin V-positive / PI-negative: Early apoptotic cells

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation levels of proteins

in key signaling pathways (e.g., JNK, Akt, Bcl-2).

Methodology:

Protein Extraction: Treat cells with Casticin as described above. Lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors to extract total protein.

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford

assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the

target proteins (e.g., anti-phospho-JNK, anti-JNK, anti-Bcl-2, anti-Actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. The intensity of the bands corresponds to the protein

level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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